molecular formula C12H21NO2 B14649006 1-Nitrocyclododec-1-ene CAS No. 52089-59-5

1-Nitrocyclododec-1-ene

Cat. No.: B14649006
CAS No.: 52089-59-5
M. Wt: 211.30 g/mol
InChI Key: OYYWTMHRRDZJRF-UHFFFAOYSA-N
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Description

1-Nitrocyclododec-1-ene is an organic compound with the molecular formula C12H21NO2 . It consists of a twelve-membered carbon ring with a nitro group (-NO2) attached to one of the carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrocyclododec-1-ene can be synthesized through various organic reactions. One common method involves the nitration of cyclododecene. This process typically uses nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrocyclododec-1-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitrocyclododec-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-nitrocyclododec-1-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Nitrocyclododec-1-ene is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. Its larger ring size allows for different spatial arrangements and interactions compared to smaller ring analogs, making it valuable for specific applications in research and industry .

Properties

CAS No.

52089-59-5

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-nitrocyclododecene

InChI

InChI=1S/C12H21NO2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h10H,1-9,11H2

InChI Key

OYYWTMHRRDZJRF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=CCCCC1)[N+](=O)[O-]

Origin of Product

United States

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